L-4-hydroxy-2-oxoglutaric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

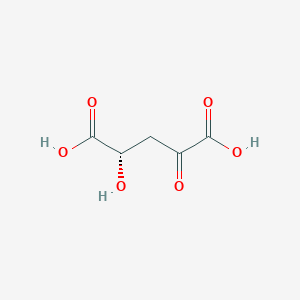

L-4-hydroxy-2-oxoglutaric acid is an optically active form of 4-hydroxy-2-oxoglutaric acid having L-configuration.

Aplicaciones Científicas De Investigación

Biochemical Role and Metabolism

L-4-hydroxy-2-oxoglutaric acid is a key intermediate in the metabolism of proline and hydroxyproline. It is involved in the degradation pathways of these amino acids, playing a crucial role in the production of pyruvate and glyoxylate through the action of the enzyme 4-hydroxy-2-oxoglutarate aldolase (HOGA1) . This enzyme catalyzes the cleavage of this compound into pyruvate and glyoxylate, linking it to important metabolic processes such as gluconeogenesis and amino acid metabolism .

2.1. Metabolic Disorders

This compound has been implicated in metabolic disorders such as primary hyperoxaluria type 3 (PH3), where mutations in HOGA1 lead to excessive production of oxalate, resulting in kidney stone formation . Understanding the metabolism of this compound can provide insights into managing conditions associated with oxalate overproduction.

2.2. Biomarker Potential

Recent studies suggest that this compound may serve as a potential biomarker for dietary intake, particularly from animal sources . Its detection in various foods indicates its relevance in nutritional studies and metabolic profiling.

3.1. Cancer Research

Research has indicated that this compound might play a role in cancer biology, particularly concerning its effects on cell metabolism and signaling pathways . The modulation of its metabolic pathways could have implications for cancer treatment strategies by targeting metabolic dysregulation in tumor cells.

3.2. Cosmetic Formulations

The compound's antioxidant properties have led to interest in its application within cosmetic formulations . Its ability to influence skin metabolism may enhance the efficacy of anti-aging products by promoting cellular health and resilience.

Research Studies and Findings

Recent studies have explored various aspects of this compound:

Análisis De Reacciones Químicas

Aldolase-Catalyzed Cleavage to Pyruvate and Glyoxylate

Human 4-hydroxy-2-oxoglutarate aldolase (hHOGA) cleaves L-4-hydroxy-2-oxoglutaric acid into pyruvate and glyoxylate via a type I aldolase mechanism. This reaction is critical in the 4-hydroxyproline degradation pathway and directly influences oxalate production in primary hyperoxaluria type 3 (PH3) .

Structural studies reveal hHOGA employs novel residue interactions for substrate binding, distinct from bacterial homologs. Mutations linked to PH3 (e.g., R303C, T354I) destabilize the tetramer or active site, potentially reducing activity and causing HOG accumulation .

Transamination with 2-Oxoglutarate

Aspartate aminotransferases (cytosolic GOT1 and mitochondrial GOT2) catalyze the reversible transamination of L-4-hydroxyglutamic acid and 2-oxoglutarate to produce this compound and glutamate .

| Reaction | Enzyme | Gene | Tissue Localization |

|---|---|---|---|

| 4-Hydroxy-L-glutamate + 2-Oxoglutarate ↔ L-4-hydroxy-2-oxoglutarate + Glutamate | Aspartate aminotransferase | GOT1, GOT2 | - Cytosol (GOT1) - Mitochondria (GOT2) |

This reaction equilibrates amino acid and keto acid pools, linking hydroxyproline metabolism to the TCA cycle. Kinetic data for human isoforms remain underexplored, but bacterial analogs show Km values in the millimolar range .

Oxidative Decarboxylation to Malyl-CoA

The α-ketoglutarate dehydrogenase complex (KDH) oxidizes this compound to L-malyl-CoA in a NAD⁺- and CoA-dependent reaction. This pathway is observed in E. coli and pig heart mitochondria .

| Reaction | Enzyme Complex | Cofactors | Products |

|---|---|---|---|

| L-4-hydroxy-2-oxoglutarate + NAD⁺ + CoA → L-Malyl-CoA + CO₂ + NADH | α-Ketoglutarate dehydrogenase | NAD⁺, CoA | - L-Malyl-CoA - NADH |

This reaction suggests a cyclic oxidation mechanism for glyoxylate detoxification. Stereoselectivity for the L-isomer is critical, as D-4-hydroxy-2-oxoglutarate is not metabolized by KDH .

Bacterial Metabolic Pathways

In Pseudomonas aeruginosa, L-4-hydroxy-2-oxoglutarate participates in aminotransferase reactions linked to leucine, isoleucine, and valine metabolism :

These reactions highlight its role in bacterial nitrogen metabolism and amino acid biosynthesis.

Key Research Findings

-

hHOGA Mechanism : Structural data confirm hHOGA’s tetrameric assembly and substrate-binding residues (Arg158, Tyr143) critical for catalysis .

-

PH3 Implications : PH3-associated mutations (e.g., R303C) disrupt tetramer stability, suggesting loss-of-function rather than hyperactivity .

-

Metabolic Flux : Over 90% of dietary 4-hydroxyproline is metabolized via L-4-hydroxy-2-oxoglutarate, making it a major endogenous glyoxylate source .

This compound’s reactivity underscores its dual role as a metabolic intermediate and a potential biomarker for oxalate-related disorders.

Propiedades

Fórmula molecular |

C5H6O6 |

|---|---|

Peso molecular |

162.1 g/mol |

Nombre IUPAC |

(2S)-2-hydroxy-4-oxopentanedioic acid |

InChI |

InChI=1S/C5H6O6/c6-2(4(8)9)1-3(7)5(10)11/h2,6H,1H2,(H,8,9)(H,10,11)/t2-/m0/s1 |

Clave InChI |

WXSKVKPSMAHCSG-REOHCLBHSA-N |

SMILES isomérico |

C([C@@H](C(=O)O)O)C(=O)C(=O)O |

SMILES canónico |

C(C(C(=O)O)O)C(=O)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.